

# Technical Guide: Cobalt Chloride Dihydrate (CAS No. 16544-92-6)

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## Compound of Interest

Compound Name: COBALT CHLORIDE,  
DIHYDRATE)

Cat. No.: B1175721

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, toxicological data, and biological activity of cobalt chloride dihydrate ( $\text{CoCl}_2 \cdot 2\text{H}_2\text{O}$ ). The information is intended to support research and development activities, particularly in the context of its use as a hypoxia-mimetic agent in drug discovery and development.

## Chemical and Physical Properties

Cobalt chloride dihydrate is an inorganic compound that exists as violet-blue crystals. It is an intermediate hydrate between the anhydrous form ( $\text{CoCl}_2$ , blue) and the hexahydrate form ( $\text{CoCl}_2 \cdot 6\text{H}_2\text{O}$ , pink). The dihydrate is stable under standard conditions but is hygroscopic and will absorb moisture from the air.

Table 1: Physical and Chemical Properties of Cobalt Chloride Dihydrate

| Property                     | Value                                | Reference(s) |
|------------------------------|--------------------------------------|--------------|
| CAS Number                   | 16544-92-6                           | [1]          |
| Molecular Formula            | CoCl <sub>2</sub> ·2H <sub>2</sub> O | [1]          |
| Molecular Weight             | 165.87 g/mol                         | [1][2]       |
| Appearance                   | Violet-blue crystalline solid        | [1]          |
| Density                      | 2.477 g/cm <sup>3</sup>              | [1][3]       |
| Melting Point                | 100 °C (decomposes to monohydrate)   | [1]          |
| Solubility in Water          | Soluble                              | [3]          |
| Solubility in Other Solvents | Soluble in alcohol and acetone       | [4]          |

## Toxicological Profile

Cobalt chloride dihydrate is classified as a hazardous substance. It is harmful if swallowed and is a recognized skin and respiratory sensitizer. Chronic exposure has been linked to serious health effects. The International Agency for Research on Cancer (IARC) has classified cobalt and cobalt compounds as possibly carcinogenic to humans (Group 2B).

Table 2: Toxicological Data for Cobalt Chloride

| Endpoint                   | Value                                      | Species | Reference(s) |
|----------------------------|--|---------|--------------|
| Acute Oral Toxicity (LD50) | 418 mg/kg (anhydrous)                      | Rat     | [5]          |
| Skin Sensitization         | Potential sensitizer                       | Human   | [6][7]       |
| Carcinogenicity            | Group 2B (Possibly carcinogenic to humans) | IARC    | [5]          |

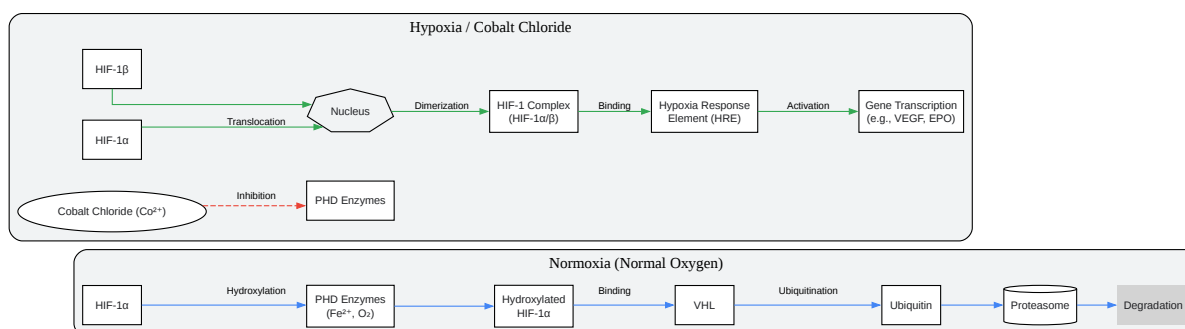
## Biological Activity: Hypoxia-Inducible Factor-1 $\alpha$ (HIF-1 $\alpha$ ) Stabilization

A key biological activity of cobalt chloride of significant interest to drug development professionals is its ability to mimic hypoxic conditions by stabilizing the alpha subunit of the Hypoxia-Inducible Factor-1 (HIF-1 $\alpha$ ).<sup>[8]</sup> This transcription factor is a master regulator of the cellular response to low oxygen levels.

Under normal oxygen conditions (normoxia), HIF-1 $\alpha$  is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, which are iron-dependent dioxygenases. This hydroxylation allows the von Hippel-Lindau (VHL) tumor suppressor protein to bind to HIF-1 $\alpha$ , leading to its ubiquitination and subsequent degradation by the proteasome.<sup>[9][10][11]</sup>

Cobalt(II) ions from cobalt chloride are believed to inhibit PHD activity by substituting for the iron(II) cofactor.<sup>[12]</sup> This inhibition prevents the hydroxylation of HIF-1 $\alpha$ , thereby preventing its recognition by VHL and subsequent degradation. As a result, HIF-1 $\alpha$  accumulates, translocates to the nucleus, dimerizes with HIF-1 $\beta$ , and activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival.<sup>[9][10][13]</sup>

## Signaling Pathway Diagrams



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Caption: HIF-1α signaling under normoxic vs. hypoxic/cobalt chloride conditions.

## Experimental Protocols

The following sections outline general methodologies for determining key properties of cobalt chloride dihydrate. These protocols are based on standard laboratory practices and should be adapted and validated for specific experimental conditions.

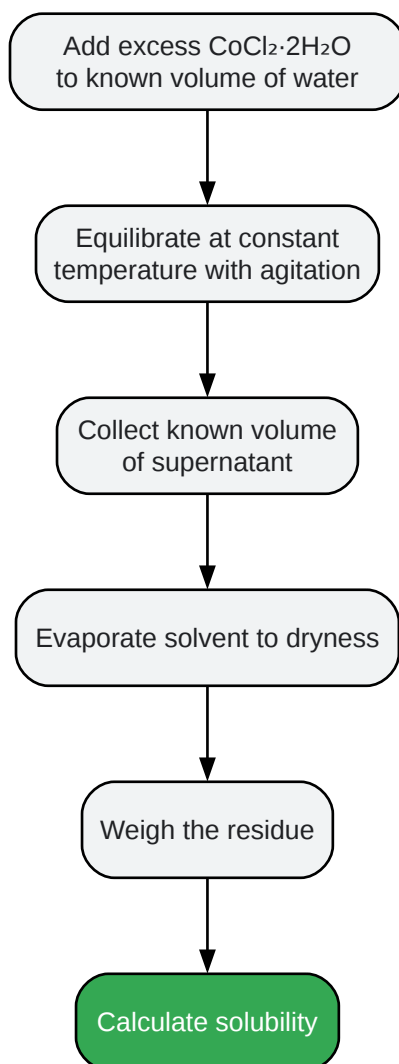
### Determination of Aqueous Solubility

**Objective:** To determine the solubility of cobalt chloride dihydrate in water at a specific temperature.

**Methodology:**

- Preparation of a Saturated Solution:

- Add an excess amount of cobalt chloride dihydrate to a known volume of deionized water in a sealed, temperature-controlled vessel.
- Agitate the mixture for a prolonged period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached.
- Sample Collection and Analysis:
  - Allow the undissolved solid to settle.
  - Carefully withdraw a known volume of the supernatant (the saturated solution) using a filtered syringe to avoid aspirating any solid particles.
  - Determine the mass of the collected supernatant.
  - Evaporate the solvent from the collected sample to dryness in a pre-weighed container.
  - Weigh the container with the dry residue.
- Calculation:
  - Calculate the mass of the dissolved cobalt chloride dihydrate.
  - Express the solubility as grams of solute per 100 grams of solvent or moles of solute per liter of solution.



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Caption: General workflow for determining the aqueous solubility of a solid.

## Melting Point Determination

Objective: To determine the melting point of cobalt chloride dihydrate, noting any decomposition.

Methodology (Capillary Method):

- Sample Preparation:
  - Finely powder a small amount of dry cobalt chloride dihydrate.

- Pack the powder into a capillary tube to a height of 2-3 mm.
- Measurement:
  - Place the capillary tube in a calibrated melting point apparatus.
  - Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
  - Record the temperature at which the substance begins to melt and the temperature at which it is completely liquid. This range is the melting range.
  - Observe for any color changes or gas evolution, which may indicate decomposition. For cobalt chloride dihydrate, the transition to the monohydrate is expected around 100 °C.<sup>[1]</sup>

## Density Determination

Objective: To determine the bulk density of cobalt chloride dihydrate crystals.

Methodology (Volume Displacement Method):

- Mass Measurement:
  - Accurately weigh a sample of cobalt chloride dihydrate crystals using an analytical balance.
- Volume Measurement:
  - Fill a graduated cylinder with a non-reactive liquid in which cobalt chloride is insoluble (e.g., a saturated solution of cobalt chloride in water, or a non-polar solvent if appropriate). Record the initial volume.
  - Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and no air bubbles are trapped.
  - Record the final volume. The difference between the final and initial volumes is the volume of the solid.

- Calculation:
  - Density is calculated as mass divided by volume ( $\rho = m/V$ ).

## Acute Oral Toxicity Assessment

Objective: To determine the acute oral toxicity (LD50) of cobalt chloride dihydrate.

Methodology (Following OECD Guideline 423: Acute Toxic Class Method):[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

- Animal Model: Typically, rats of a single sex (usually females) are used.
- Dose Administration: The substance is administered by oral gavage in a stepwise procedure using fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
- Procedure:
  - A group of three animals is dosed at a specific starting level.
  - The outcome (survival or death) determines the next dose level for the next group of animals (either a higher or lower dose).
  - The process is continued until the criteria for classification are met.
- Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.
- Classification: The substance is classified into a toxicity category based on the observed outcomes at different dose levels.

## Skin Sensitization Assessment

Objective: To assess the potential of cobalt chloride dihydrate to cause skin sensitization.

Methodology (Following OECD Guideline 429: Local Lymph Node Assay - LLNA):[\[18\]](#)

- Animal Model: Mice are typically used.
- Application: A solution of the test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.



- **Measurement of Proliferation:** On day 5, the draining auricular lymph nodes are excised, and the proliferation of lymphocytes is measured. This is often done by measuring the incorporation of a radiolabeled nucleoside (e.g.,  $^3\text{H}$ -methyl thymidine) or by flow cytometry.
- **Analysis:** A stimulation index (SI) is calculated by comparing the proliferation in the test group to that in a vehicle-treated control group. An SI of 3 or greater is generally considered a positive response, indicating that the substance is a skin sensitizer. More recent non-animal testing strategies are outlined in OECD Guideline 497.[6][7]

## Conclusion

Cobalt chloride dihydrate is a compound with well-defined physical and chemical properties. Its primary significance in the field of drug development lies in its ability to chemically induce a hypoxic state in vitro and in vivo through the stabilization of HIF-1 $\alpha$ . This property makes it an invaluable tool for studying the cellular and molecular responses to hypoxia and for screening potential therapeutic agents that target hypoxia-related pathways in diseases such as cancer and ischemia. However, its toxicological profile necessitates careful handling and adherence to safety protocols in a laboratory setting. The experimental protocols outlined in this guide provide a framework for the consistent and reliable characterization of this and similar compounds.

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